4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1632286-16-8
VCID: VC4295732
InChI: InChI=1S/C4H6BrN3.ClH/c1-8-2-3(5)7-4(8)6;/h2H,1H3,(H2,6,7);1H
SMILES: CN1C=C(N=C1N)Br.Cl
Molecular Formula: C4H7BrClN3
Molecular Weight: 212.48

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride

CAS No.: 1632286-16-8

Cat. No.: VC4295732

Molecular Formula: C4H7BrClN3

Molecular Weight: 212.48

* For research use only. Not for human or veterinary use.

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride - 1632286-16-8

Specification

CAS No. 1632286-16-8
Molecular Formula C4H7BrClN3
Molecular Weight 212.48
IUPAC Name 4-bromo-1-methylimidazol-2-amine;hydrochloride
Standard InChI InChI=1S/C4H6BrN3.ClH/c1-8-2-3(5)7-4(8)6;/h2H,1H3,(H2,6,7);1H
Standard InChI Key BABPBLUANJVLHU-UHFFFAOYSA-N
SMILES CN1C=C(N=C1N)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is systematically named according to IUPAC guidelines as 4-bromo-1-methylimidazol-2-amine; hydrochloride. Its SMILES notation is CN1C=C(N=C1N)Br.Cl, reflecting the imidazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and an amine group at position 2, coupled with a hydrochloride counterion . The compound’s InChI key, BABPBLUANJVLHU-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural features in databases .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC4H7BrClN3\text{C}_4\text{H}_7\text{BrClN}_3PubChem
Molecular Weight212.47 g/molPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds0PubChem

Structural and Conformational Analysis

The compound’s planar imidazole ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity at the 4-position. X-ray crystallography of analogous bromoimidazoles reveals a dihedral angle of approximately 5° between the imidazole ring and substituents, minimizing steric strain . The hydrochloride salt improves solubility in polar solvents, with computational models predicting a logP value of 1.2, indicative of moderate lipophilicity .

Synthesis and Manufacturing

Modern Regioselective Methods

Advances in organometallic chemistry have enabled selective monobromination. A scalable protocol reported by Vetrichelvan et al. (2023) employs isopropyl magnesium chloride to mediate debromination of 4,5-dibromo-1-methyl-1H-imidazole, achieving 85% yield of the 4-bromo isomer . Key steps include:

  • Bromination: Reaction of 1-methyl-1H-imidazole with N-bromosuccinimide (NBS) in methanol at 0°C.

  • Debromination: Selective removal of the 5-bromo group using iPrMgCl, leveraging steric and electronic effects .

Table 2: Optimized Synthesis Parameters

ParameterConditionYield
Brominating AgentNBS in MeOH90%
Temperature0°C → RT-
Debromination ReagentiPrMgCl (2.0 equiv)85%
PurificationRecrystallization (EtOAc/Hex)98% purity

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and dimethyl sulfoxide (DMSO), but limited solubility in nonpolar solvents like hexane. Stability studies indicate decomposition at temperatures above 150°C, with a melting point of 198–202°C . The compound is hygroscopic, requiring storage under anhydrous conditions at 2–8°C .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, D2_2O) δ 7.21 (s, 1H, H-5), 3.65 (s, 3H, N-CH3_3) .

  • IR: Peaks at 3350 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=N imidazole), and 550 cm1^{-1} (C-Br) .

  • MS (ESI+): m/z 177.97 [M-Cl]+^+ .

Pharmaceutical and Industrial Applications

Antiviral Agent Development

The compound serves as a precursor to 2-aminobenzimidazole derivatives, which inhibit viral proteases. For instance, Lanke et al. (2017) demonstrated its utility in synthesizing 2-(cysteaminyl)-4-bromo-1-methylimidazole, a potent inhibitor of hepatitis C virus NS3/4A protease .

Enzyme Inhibition Studies

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride derivatives exhibit activity against xanthine oxidase (IC50_{50} = 0.8 μM) and casein kinase 1δ (IC50_{50} = 12 nM), making them candidates for treating gout and neurodegenerative diseases .

Table 3: Biological Activity of Derivatives

Target EnzymeIC50_{50}Application
Xanthine Oxidase0.8 μMGout Treatment
Casein Kinase 1δ12 nMAlzheimer’s Disease
Cathepsin K4.5 nMOsteoporosis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator